

Crystal Structure of 2-Benzoylcyclohexanone Remains Elusive

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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

Cat. No.: B1331447

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Despite its established chemical identity, a comprehensive crystal structure analysis of **2-benzoylcyclohexanone**, a key diketone derivative, is not publicly available. Extensive searches of chemical databases and scientific literature have not yielded detailed crystallographic data, such as unit cell dimensions, space group, or atomic coordinates.

2-Benzoylcyclohexanone, with the chemical formula $C_{13}H_{14}O_2$ and a molecular weight of 202.25 g/mol, is a known compound available from various chemical suppliers.^{[1][2]} Its fundamental properties, including a melting point of approximately 88-91 °C, are documented.^[2] However, the precise three-dimensional arrangement of its atoms in the solid state, which can only be determined through techniques like X-ray crystallography, remains uncharacterized in the public domain.

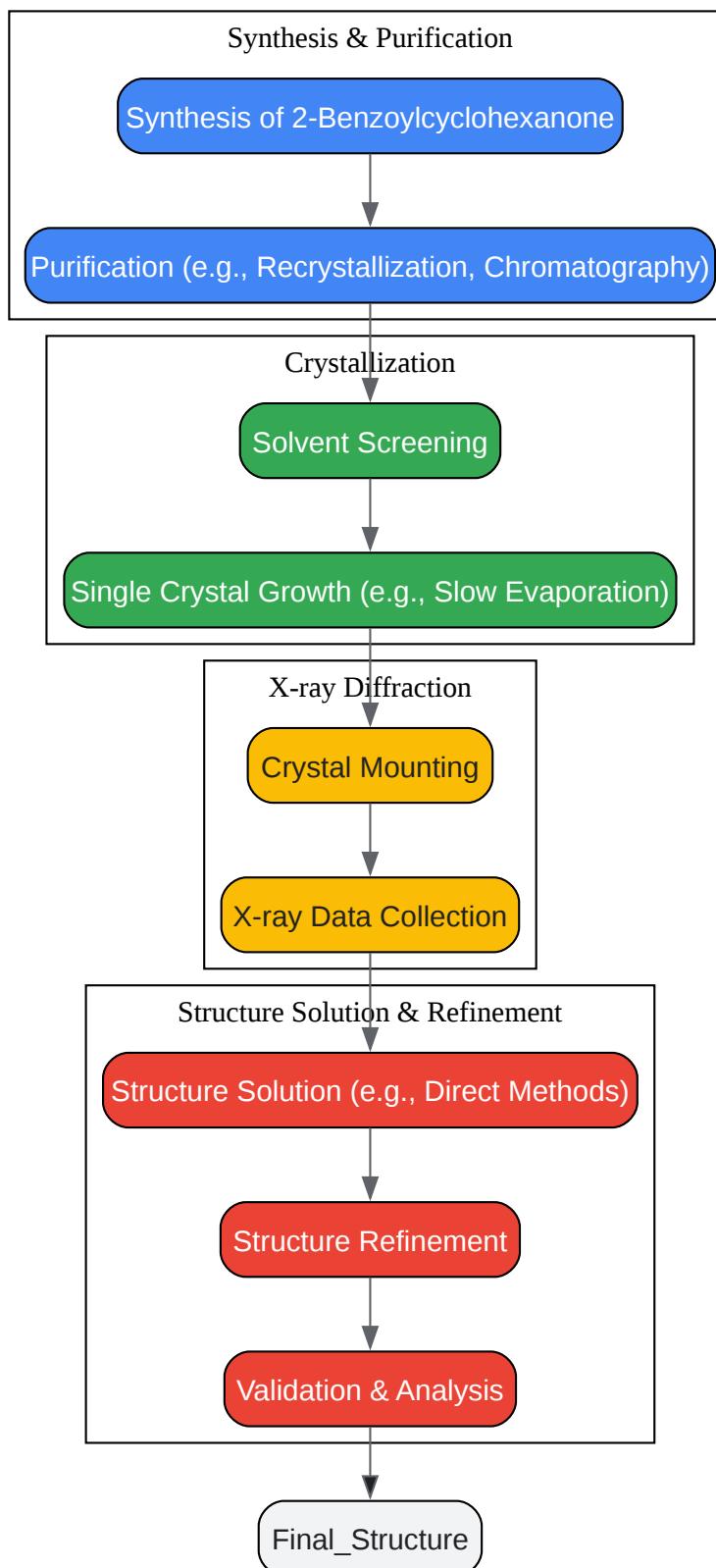
Information on closely related compounds, such as derivatives of 2-benzylidene cyclohexanone, has been published, offering some insights into the structural chemistry of substituted cyclohexanone rings.^{[3][4]} These studies reveal that the cyclohexyl rings in such compounds typically adopt a stable conformation, and the overall molecular geometry is influenced by the nature and position of the substituents. However, direct extrapolation of these findings to **2-benzoylcyclohexanone** is not feasible for a precise structural elucidation.

The lack of a published crystal structure for **2-benzoylcyclohexanone** means that crucial quantitative data, including bond lengths, bond angles, and torsion angles, are not available. This information is fundamental for a deep understanding of its chemical reactivity, physical

properties, and potential interactions in a biological context, which is of particular interest to researchers in drug development.

Hypothetical Workflow for Crystal Structure Analysis

Should a researcher undertake the crystal structure analysis of **2-benzoylcyclohexanone**, a general experimental workflow would be followed. This process, from material preparation to data analysis, is a standard procedure in crystallography.

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